3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Overview
Description
3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a complex structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylbenzaldehyde and fluorenylmethanol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Fmoc Protection: The intermediate is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biological processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group protects the amino group during reactions, allowing for selective modifications. The compound may influence various biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(3-ethylphenyl)-2-amino propanoic acid: Lacks the Fmoc protecting group, making it more reactive.
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid: Similar structure but without the 3-ethylphenyl group.
Uniqueness
3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to the presence of both the 3-ethylphenyl group and the Fmoc protecting group. This combination allows for specific interactions and reactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C26H25NO4 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(3-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-2-17-8-7-9-18(14-17)15-24(25(28)29)27-26(30)31-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
ZHVUZQGSPAPSKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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